4-(2-Fluoroethyl)cyclohexanamine
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Overview
Description
4-(2-Fluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H16FN and a molecular weight of 145.22 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 2-fluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)cyclohexanamine typically involves the reaction of cyclohexanone with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(2-Fluoroethyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the fluoroethyl group, resulting in different chemical properties and reactivity.
4-(2-Chloroethyl)cyclohexanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.
4-(2-Bromoethyl)cyclohexanamine:
Uniqueness
4-(2-Fluoroethyl)cyclohexanamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H16FN |
---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
4-(2-fluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-6,10H2 |
InChI Key |
XVENXKXKXDHFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCF)N |
Origin of Product |
United States |
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